Cyclooctyl-(tetrahydro-pyran-4-YL)-amine
Overview
Description
Cyclooctyl-(tetrahydro-pyran-4-YL)-amine is a chemical compound with the molecular formula C13H25NO It is a derivative of tetrahydropyran, a six-membered ring containing an oxygen atom, and cyclooctyl, an eight-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclooctyl-(tetrahydro-pyran-4-YL)-amine typically involves the reaction of tetrahydropyran-4-yl-carboxylic acid with cyclooctylamine under specific conditions. The reaction can be carried out using reagents such as thionyl chloride (SOCl2) to convert the carboxylic acid into an acid chloride, followed by the nucleophilic substitution with cyclooctylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Cyclooctyl-(tetrahydro-pyran-4-YL)-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of various substituted cyclooctyl derivatives.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure may be explored for biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which Cyclooctyl-(tetrahydro-pyran-4-YL)-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Cyclooctyl-(tetrahydro-pyran-4-YL)-amine can be compared with other similar compounds, such as:
Cyclohexyl-(tetrahydro-pyran-4-YL)-amine: Similar structure but with a six-membered ring instead of eight.
Cyclooctyl-(tetrahydro-pyran-3-YL)-amine: Similar structure but with a different position of the tetrahydropyran ring.
These compounds may have different physical, chemical, and biological properties due to variations in their structures.
Properties
IUPAC Name |
N-cyclooctyloxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-4-6-12(7-5-3-1)14-13-8-10-15-11-9-13/h12-14H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRITCOHVBUGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656226 | |
Record name | N-Cyclooctyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-07-2 | |
Record name | N-Cyclooctyltetrahydro-2H-pyran-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885281-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclooctyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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